5-Chloro-2-(trifluoromethyl)benzenesulfonamide

Description

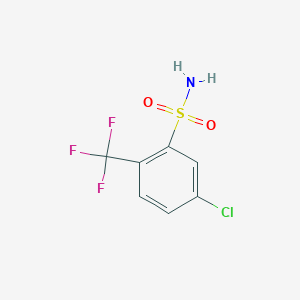

5-Chloro-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at the 5-position, a trifluoromethyl (-CF₃) group at the 2-position, and a sulfonamide (-SO₂NH₂) functional group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The chlorine atom enhances lipophilicity and metabolic stability, while the electron-withdrawing trifluoromethyl group influences reactivity and binding interactions .

Properties

Molecular Formula |

C7H5ClF3NO2S |

|---|---|

Molecular Weight |

259.63 g/mol |

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-4-1-2-5(7(9,10)11)6(3-4)15(12,13)14/h1-3H,(H2,12,13,14) |

InChI Key |

ISWPLAWZZLOFGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The sulfonyl chloride intermediate is typically synthesized by chlorination of the corresponding 5-chloro-2-(trifluoromethyl)benzenesulfonic acid. The chlorinating agents used are commonly thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The reaction proceeds as follows:

$$

\text{C}7\text{H}4\text{ClF}3\text{O}3\text{S} + \text{SOCl}2 \rightarrow \text{C}7\text{H}3\text{Cl}2\text{F}3\text{O}2\text{S} + \text{SO}_2 + \text{HCl}

$$

- Reaction conditions: Reflux in anhydrous solvent (e.g., dichloromethane or chloroform).

- Reaction time: Several hours until complete conversion.

- Work-up: Removal of excess chlorinating agent and byproducts under reduced pressure.

Industrial Production

In industrial settings, continuous flow reactors are employed for this chlorination step to enhance heat and mass transfer efficiency. Automated control systems optimize parameters such as temperature, reagent feed rate, and residence time to maximize yield and purity while minimizing side reactions.

| Parameter | Typical Industrial Range |

|---|---|

| Temperature | 60–90 °C |

| Chlorinating agent excess | 1.1–1.5 equivalents |

| Reaction time | 1–4 hours |

| Solvent | Anhydrous dichloromethane or similar |

| Yield | >90% |

| Purity (HPLC) | >98% |

Conversion of Sulfonyl Chloride to this compound

Nucleophilic Substitution Reaction

The sulfonyl chloride intermediate undergoes nucleophilic substitution with ammonia or primary/secondary amines to form the sulfonamide:

$$

\text{C}7\text{H}3\text{Cl}2\text{F}3\text{O}2\text{S} + \text{NH}3 \rightarrow \text{C}7\text{H}4\text{ClF}3\text{O}2\text{S}\text{NH}_2 + \text{HCl}

$$

- Reaction conditions: Typically performed in an inert solvent such as pyridine, dichloromethane, or tetrahydrofuran at room temperature or slightly elevated temperatures.

- Reaction time: 12–24 hours with stirring.

- Work-up: Removal of solvent and purification by recrystallization or column chromatography.

Representative Laboratory Procedure

- Dissolve 5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride in pyridine.

- Add ammonia or ammonium hydroxide solution dropwise at 0 °C to room temperature.

- Stir for 18 hours at room temperature.

- Remove solvent under reduced pressure.

- Purify the crude product by washing with aqueous solutions (water, dilute acid, ammonium chloride) to remove impurities.

- Dry over anhydrous magnesium sulfate and isolate the sulfonamide as a white solid.

This method yields this compound with a typical yield of approximately 75–80% and high purity (>95%) after purification.

Alternative Synthetic Routes and Related Compounds

While direct preparation of this compound is less commonly reported, related synthetic methods for trifluoromethyl-substituted benzenesulfonamides provide useful insights:

- From 2-chloro-5-(trifluoromethyl)benzoic acid: The acid can be converted to the sulfonyl chloride and then to sulfonamide.

- From 2-chloro-6-trifluoromethylbenzamide: Via nitrile hydrolysis and subsequent functional group transformations.

- Using palladium-catalyzed amination reactions: For related benzamide derivatives, though less common for sulfonamides.

These methods emphasize the importance of controlling regioselectivity and purity, especially when dealing with multiple halogen and trifluoromethyl substituents.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Sulfonic acid chlorination | Thionyl chloride or PCl₅, reflux, anhydrous solvent | >90 | >98 | Industrial scale uses continuous flow |

| Sulfonyl chloride to sulfonamide | Ammonia or amine, pyridine or THF, 0–25 °C, 12–24 h | 75–80 | >95 | Purification by recrystallization or chromatography |

| Alternative routes | Nitrile hydrolysis, palladium-catalyzed amination | Variable | >90 | Used for related compounds, less direct |

Research Findings and Practical Considerations

- Reagent purity and anhydrous conditions are critical to avoid hydrolysis of sulfonyl chloride and side reactions.

- Temperature control during chlorination and sulfonamide formation influences yield and selectivity.

- Use of pyridine serves dual roles as solvent and acid scavenger during sulfonamide synthesis.

- Purification techniques such as aqueous washes and recrystallization improve product quality, removing residual acid and unreacted starting materials.

- Industrial processes benefit from continuous flow technology for scalability and reproducibility.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic aromatic substitution under specific conditions. This reactivity is critical for derivatization:

Table 1: Substitution Reactions

-

The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, facilitating substitution at the 5-position. Steric hindrance from the sulfonamide group directs incoming nucleophiles to the chlorine site .

Sulfonamide Group Modifications

The sulfonamide moiety participates in hydrolysis and cyclization reactions, enabling structural diversification:

Table 2: Sulfonamide Reactivity

-

Cyclization reactions are highly dependent on the substituent’s steric profile. For example, replacing the trifluoromethyl group with smaller substituents (e.g., methyl) increases cyclization efficiency .

Coupling Reactions

Palladium-catalyzed cross-coupling enables the formation of biaryl structures:

Table 3: Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Yield (%) | References |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | 78 | |

| 3-Thienylboronic acid | Pd(OAc)₂, SPhos, 90°C | 65 |

-

Coupling occurs regioselectively at the chlorine position, leaving the sulfonamide group intact . The trifluoromethyl group’s inductive effects stabilize transition states, improving reaction rates.

Reduction and Oxidation

The sulfonamide group remains stable under most redox conditions, but adjacent groups exhibit reactivity:

Table 4: Redox Transformations

-

Reduction of nitro precursors to amines is a key step in synthesizing bioactive derivatives . Oxidation of the methylthio group to sulfone derivatives has also been reported .

Structural Insights from SAR Studies

Structure-activity relationship (SAR) studies highlight the impact of substituents on reactivity and biological activity:

-

Trifluoromethyl Group : Enhances metabolic stability and directs electrophilic attacks to the chlorine site .

-

Sulfonamide Flexibility : Tolerates modifications such as alkylation or acylation without loss of core reactivity .

Figure 1: Key reactive sites in 5-Chloro-2-(trifluoromethyl)benzenesulfonamide.

-

Site A (Chlorine): Nucleophilic substitution.

-

Site B (Sulfonamide): Hydrolysis/cyclization.

-

Site C (Trifluoromethyl): Electron-withdrawing effects.

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including the reduction of intraocular pressure and the inhibition of tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

5-Chloro-2-methyl-benzenesulfonamide

- Molecular Formula: C₇H₈ClNO₂S

- Key Features : Replaces -CF₃ with a methyl (-CH₃) group.

- Impact : The methyl group is less electronegative than -CF₃, reducing electron-withdrawing effects. This decreases metabolic stability compared to the trifluoromethyl analog. Applications include intermediates in agrochemical synthesis .

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Molecular Formula : C₁₇H₁₄F₃N₃O₂S

- Key Features : Incorporates a pyrazole ring linked to a 4-methylphenyl group and retains the -CF₃ and sulfonamide moieties.

- Impact : The extended structure enables selective cyclooxygenase-2 (COX-2) inhibition, a mechanism absent in simpler sulfonamides. Celecoxib’s plasma half-life and bioavailability are optimized for anti-inflammatory use .

5-Chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide

- Molecular Formula: Not explicitly stated (evidence suggests a methoxy (-OCH₃) and bulky alkyl chain).

- Key Features: Methoxy group donates electrons, contrasting with -CF₃. Applications may include specialty polymer additives .

Functional Group Modifications

5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide

- Molecular Formula: C₁₄H₈ClF₄NO₂

- Key Features : Replaces sulfonamide with a benzamide (-CONH₂) and adds a fluorine atom.

- Impact: The benzamide group alters hydrogen-bonding capacity, affecting target binding.

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

- Molecular Formula: C₆H₅BrClNO₃S₂

- Key Features : Replaces benzene with a thiophene ring and adds a bromoacetyl group.

Table 1: Comparative Properties of Selected Sulfonamides

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonylation of the corresponding amine intermediate. For example, chlorosulfonic acid is often used to introduce the sulfonamide group under anhydrous conditions at room temperature. Subsequent coupling with amines (e.g., benzylamine derivatives) in a dichloromethane/water biphasic system with sodium carbonate as a base typically achieves yields of 47–98% .

- Key Considerations : Temperature control during sulfonylation is critical to avoid side reactions like over-sulfonation. Solvent polarity and pH adjustments during coupling can optimize regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy :

- NMR : H and C NMR to confirm substitution patterns (e.g., trifluoromethyl and sulfonamide groups). F NMR is critical for verifying CF functionality .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 288.97).

- Crystallography : Single-crystal X-ray diffraction can resolve bond angles and confirm stereochemistry, as demonstrated for analogous sulfonamides .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

- Methodology :

- Waste Segregation : Separate chlorinated and fluorinated byproducts to prevent hazardous interactions. Use inert gas purging for intermediates prone to oxidation .

- Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves and face shields are mandatory due to the corrosive nature of chlorosulfonic acid .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. For example, trifluoromethyl groups increase electrophilicity, influencing binding affinity .

- Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase) to prioritize synthesis. Tools like AutoDock Vina can simulate binding modes .

Q. What experimental design strategies optimize reaction efficiency in multi-step syntheses?

- Methodology :

- Factorial Design : Apply a 2 factorial approach to evaluate factors like temperature, catalyst loading, and solvent ratio. For example, a 3-factor design reduced reaction time by 40% in similar sulfonamide syntheses .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and yield) to identify global maxima .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare IC values from independent studies using standardized assays (e.g., enzyme inhibition vs. cell-based assays). Adjust for variables like buffer composition (e.g., Tris-HCl vs. phosphate) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing CF vs. Cl) with potency. For instance, CF groups enhance membrane permeability but may reduce solubility .

Q. What advanced techniques enable the study of reactive intermediates in sulfonamide synthesis?

- Methodology :

- In Situ Spectroscopy : Use FT-IR or Raman spectroscopy to monitor intermediates like sulfonyl chlorides. Time-resolved data can identify transient species .

- Flow Chemistry : Microreactors with real-time analytics (e.g., LC-MS) improve control over exothermic steps (e.g., sulfonation) and reduce degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.